molecular formula C18H22ClN3O B10869995 2-Chloro-1-[4-(5-methyl-2-phenyl-1H-imidazol-1-YL)piperidino]-1-propanone

2-Chloro-1-[4-(5-methyl-2-phenyl-1H-imidazol-1-YL)piperidino]-1-propanone

Cat. No.: B10869995
M. Wt: 331.8 g/mol
InChI Key: PVZZQQWGZLNYIV-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(5-methyl-2-phenyl-1H-imidazol-1-YL)piperidino]-1-propanone is a synthetic compound that features an imidazole ring, a piperidine ring, and a chlorinated propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(5-methyl-2-phenyl-1H-imidazol-1-YL)piperidino]-1-propanone typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The piperidine ring is then introduced through a substitution reaction, followed by the addition of the chlorinated propanone moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Safety protocols and waste management practices are crucial in industrial settings to ensure the safe handling of reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(5-methyl-2-phenyl-1H-imidazol-1-YL)piperidino]-1-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, reduced piperidine compounds, and substituted propanone derivatives .

Scientific Research Applications

2-Chloro-1-[4-(5-methyl-2-phenyl-1H-imidazol-1-YL)piperidino]-1-propanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(5-methyl-2-phenyl-1H-imidazol-1-YL)piperidino]-1-propanone involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The chlorinated propanone moiety can participate in covalent interactions with target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-[4-(5-methyl-2-phenyl-1H-imidazol-1-YL)piperidino]-1-propanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methyl and phenyl substituents on the imidazole ring enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H22ClN3O

Molecular Weight

331.8 g/mol

IUPAC Name

2-chloro-1-[4-(5-methyl-2-phenylimidazol-1-yl)piperidin-1-yl]propan-1-one

InChI

InChI=1S/C18H22ClN3O/c1-13-12-20-17(15-6-4-3-5-7-15)22(13)16-8-10-21(11-9-16)18(23)14(2)19/h3-7,12,14,16H,8-11H2,1-2H3

InChI Key

PVZZQQWGZLNYIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1C2CCN(CC2)C(=O)C(C)Cl)C3=CC=CC=C3

Origin of Product

United States

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